molecular formula C23H27N3O4S B2796156 N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide CAS No. 894924-51-7

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide

Cat. No. B2796156
CAS RN: 894924-51-7
M. Wt: 441.55
InChI Key: YEPISOALXVRNDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide is a useful research compound. Its molecular formula is C23H27N3O4S and its molecular weight is 441.55. The purity is usually 95%.
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Scientific Research Applications

Luminescence Sensing

N-(3,4-dimethylphenyl) derivatives, particularly in lanthanide(III)-organic frameworks, have been utilized for luminescence sensing of various benzaldehyde-based derivatives. This application is significant for chemical sensing, with potential use in environmental monitoring and analytical chemistry. (Shi et al., 2015)

Structural Analysis and Host-Guest Interactions

Compounds similar to the one have been structurally characterized to study their interactions with different acids. These studies contribute to the understanding of molecular interactions and structural chemistry, which are crucial in materials science and drug design. (Nath & Baruah, 2012)

Polymorphism and Porosity Studies

Investigations into polymorphism and porosity of similar compounds have been conducted. These studies are essential for developing materials with specific physical properties, such as porous materials for catalysis or filtration. (Nath & Baruah, 2013)

Crystal Structure and Conformation Analysis

Research on the crystal structure and molecular conformation of related N-(3,4-dimethylphenyl)acetamide derivatives offers insights into molecular geometry, which is fundamental in crystallography and molecular modeling. (Gowda et al., 2007)

Anticancer Activities

Derivatives of N-(3,4-dimethylphenyl) compounds have been synthesized and evaluated for their anticancer activities, highlighting their potential in medicinal chemistry and drug discovery. (Duran & Demirayak, 2012)

Anticonvulsant and Analgesic Activities

The synthesis and evaluation of N-(3,4-dimethylphenyl) derivatives for anticonvulsant and analgesic activities reflect their significance in the development of new pharmaceutical agents. (Yusov et al., 2019)

Acidity Constant Determination

Studying the acidity constants of these compounds contributes to the understanding of their chemical properties, which is vital in various applications including drug design and materials science. (Duran & Canbaz, 2013)

Spectral Studies

NMR spectral studies on N-(3,4-dimethylphenyl)acetamides enhance the understanding of molecular structures and chemical environments, essential in organic chemistry and molecular diagnostics. (Gowda & Gowda, 2007)

properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-2,5,5-trioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O4S/c1-14-7-15(2)9-19(8-14)26-21-13-31(29,30)12-20(21)25(23(26)28)11-22(27)24-18-6-5-16(3)17(4)10-18/h5-10,20-21H,11-13H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPISOALXVRNDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC(=C4)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-2-[3-(3,5-dimethylphenyl)-5,5-dioxido-2-oxohexahydro-1H-thieno[3,4-d]imidazol-1-yl]acetamide

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